
1,3-Bis-(toluene-4-sulfonyl)-propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis-(toluene-4-sulfonyl)-propan-2-one is an organic compound that features two toluene-4-sulfonyl groups attached to a propan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-(toluene-4-sulfonyl)-propan-2-one typically involves the reaction of toluene-4-sulfonyl chloride with a suitable ketone precursor under basic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis-(toluene-4-sulfonyl)-propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1,3-Bis-(toluene-4-sulfonyl)-propan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis-(toluene-4-sulfonyl)-propan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonyl groups can participate in nucleophilic substitution reactions, while the ketone moiety can undergo addition reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene-4-sulfonyl chloride: A precursor used in the synthesis of 1,3-Bis-(toluene-4-sulfonyl)-propan-2-one.
Propan-2-one: The ketone backbone of the compound.
Sulfonyl derivatives: Compounds with similar sulfonyl functional groups.
Uniqueness
This compound is unique due to the presence of two sulfonyl groups attached to a single ketone backbone. This structure imparts specific chemical properties that make it valuable in various applications, such as its ability to undergo multiple types of chemical reactions and its potential use in the synthesis of complex molecules.
Propriétés
Numéro CAS |
39180-21-7 |
|---|---|
Formule moléculaire |
C17H18O5S2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1,3-bis-(4-methylphenyl)sulfonylpropan-2-one |
InChI |
InChI=1S/C17H18O5S2/c1-13-3-7-16(8-4-13)23(19,20)11-15(18)12-24(21,22)17-9-5-14(2)6-10-17/h3-10H,11-12H2,1-2H3 |
Clé InChI |
PVUWDZWMHBVHGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


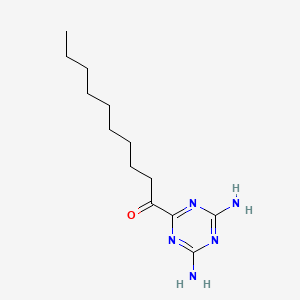

![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)

![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
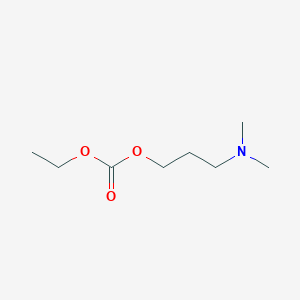
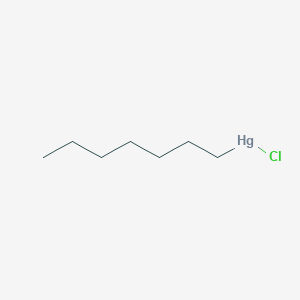
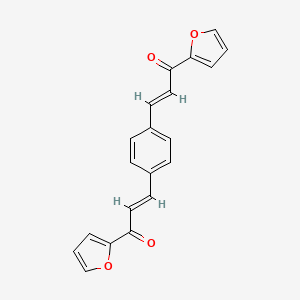

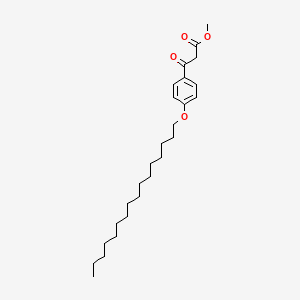
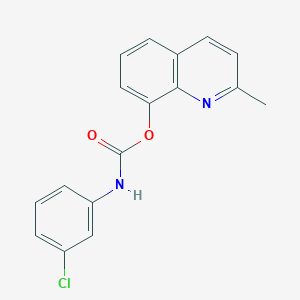
![4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
![9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)
